molecular formula C16H20N2O2 B2683537 N-(3-(4-(dimethylamino)phenyl)propyl)furan-2-carboxamide CAS No. 953196-99-1

N-(3-(4-(dimethylamino)phenyl)propyl)furan-2-carboxamide

Cat. No. B2683537
CAS RN: 953196-99-1
M. Wt: 272.348
InChI Key: PHOMPMVBHAQWCH-UHFFFAOYSA-N
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Description

“N-(3-(4-(dimethylamino)phenyl)propyl)furan-2-carboxamide” is a chemical compound with the molecular formula C6H14N2O . It is also known as Formamide, N-[3-(dimethylamino)propyl]- .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound known as (E)-N-(3-(3-(4(dimethylamino)phenyl)acryloyl)phenyl)quinolone-2-carboxamide was synthesized using aldol condensation and carboxamide formation method . Another compound, (E)-3-(3-(4(dimethylamino)phenyl)acrylo-yl)-4-hydroxy-2H-chromen-2-one, was synthesized by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, a compound known as 3-[4-(Dimethylamino)phenyl]-2-propyn-1-ol has been analyzed using such techniques .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from similar compounds. For instance, a compound known as 2-Propenal, 3-[4-(dimethylamino)phenyl]- has a molecular weight of 175.2270 .

Scientific Research Applications

Antimicrobial and Antitumor Applications

Furan-carboxamide derivatives have been synthesized and evaluated for their antimicrobial activities against a variety of microorganisms. For instance, Zanatta et al. (2007) synthesized a series of furan-3-carboxamides and found some to exhibit significant in vitro antimicrobial activity, pointing towards the potential use of furan-carboxamide derivatives in developing new antimicrobial agents [Zanatta et al., 2007]. Similarly, furan-carboxamide derivatives have shown promise in antitumor applications. A study by Atwell et al. (1989) on phenyl-substituted derivatives of N-[2-(dimethylamino)ethyl]-2-phenylquinoline-8-carboxamide demonstrated in vivo antitumor activity, suggesting the potential of furan-carboxamide frameworks in cancer therapy [Atwell et al., 1989].

Influenza A Virus Inhibition

Research has also identified furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses. Yongshi et al. (2017) reported the synthesis and characterization of furan-carboxamide derivatives that were potent inhibitors of the H5N1 virus, indicating their importance in developing antiviral therapeutics [Yongshi et al., 2017].

Material Science Applications

Furan-carboxamide derivatives are not only limited to biomedical applications but also extend to materials science. For example, Jiang et al. (2015) explored the enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides, highlighting the potential of furan-carboxamide derivatives in creating sustainable alternatives to conventional polymers [Jiang et al., 2015].

Future Directions

The future directions for the study of “N-(3-(4-(dimethylamino)phenyl)propyl)furan-2-carboxamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to the development of new compounds with potential applications in various fields .

properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-18(2)14-9-7-13(8-10-14)5-3-11-17-16(19)15-6-4-12-20-15/h4,6-10,12H,3,5,11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOMPMVBHAQWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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